

Application Notes and Protocols for ZMYND19 Protein Purification

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant human ZMYND19 protein from Escherichia coli. The methodologies described herein are designed to yield high-purity protein suitable for a variety of downstream applications, including structural biology, functional assays, and drug discovery.

Introduction to ZMYND19

Zinc Finger MYND-Type Containing 19 (ZMYND19) is a protein that plays a crucial role in the regulation of the mTORC1 signaling pathway. It forms a complex with MKLN1 to inhibit mTORC1 activity at the lysosomal membrane.[1][2][3][4][5] Understanding the function and regulation of ZMYND19 is of significant interest for research in cellular metabolism, growth, and associated diseases. Access to highly purified ZMYND19 is essential for these studies.

Expression System

Recombinant human ZMYND19 (Met1-Arg227) is commonly expressed in E. coli with an N-terminal hexa-histidine (6xHis) tag to facilitate purification. This system allows for high-yield production of the protein.

Multi-Step Purification Strategy



A multi-step purification strategy is recommended to achieve a final purity of >95%. This typically involves:

- Cell Lysis: Efficient disruption of E. coli cells to release the recombinant protein.
- Immobilized Metal Affinity Chromatography (IMAC): Capture of the His-tagged ZMYND19 protein.
- Ion Exchange Chromatography (IEX): Polishing step to remove remaining protein and nucleic acid contaminants based on charge.
- Size Exclusion Chromatography (SEC): Final polishing and buffer exchange step to separate ZMYND19 from any remaining contaminants and protein aggregates based on size.

Experimental Protocols Protocol 1: E. coli Cell Lysis

This protocol describes the lysis of E. coli cells expressing N-terminally 6xHis-tagged ZMYND19.

Materials:

- Frozen or fresh E. coli cell pellet
- Lysis Buffer (see Table 2 for composition)
- Lysozyme
- DNase I
- Protease inhibitor cocktail (EDTA-free)
- High-pressure homogenizer or sonicator
- Centrifuge

Procedure:



- Thaw the cell pellet on ice.
- Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of wet cell paste.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.
- Incubate the suspension on ice for 30 minutes with gentle agitation.
- Add DNase I to a final concentration of 10 μg/mL.
- Lyse the cells using either a high-pressure homogenizer (2 passes at 15,000 psi) or sonication (6 cycles of 30 seconds on, 30 seconds off at 70% amplitude). Keep the sample on ice throughout the process.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- Carefully collect the supernatant, which contains the soluble His-tagged ZMYND19 protein. Filter the supernatant through a 0.45 µm filter before proceeding to the next step.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC)

This protocol details the capture of His-tagged ZMYND19 using a Ni-NTA (Nickel-Nitrilotriacetic Acid) resin.

Materials:

- Clarified cell lysate
- IMAC Binding Buffer (see Table 2 for composition)
- IMAC Wash Buffer (see Table 2 for composition)
- IMAC Elution Buffer (see Table 2 for composition)
- Ni-NTA agarose resin



· Chromatography column

Procedure:

- Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of IMAC Binding Buffer.
- Load the clarified lysate onto the column at a flow rate of 1-2 mL/min. Collect the flowthrough for analysis.
- Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the bound ZMYND19 protein with 5 CV of IMAC Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
- Pool the fractions containing ZMYND19.

Protocol 3: Ion Exchange Chromatography (IEX)

This protocol describes a polishing step using anion exchange chromatography. The predicted isoelectric point (pl) of human ZMYND19 is approximately 8.5. Therefore, at a pH below 8.5, the protein will be positively charged and can be purified using cation exchange chromatography. Conversely, at a pH above 8.5, it will be negatively charged and suitable for anion exchange. Here, we will proceed with cation exchange as an example.

Materials:

- IMAC-purified ZMYND19 sample
- IEX Buffer A (see Table 2 for composition)
- IEX Buffer B (see Table 2 for composition)
- Cation exchange column (e.g., HiTrap SP HP)

Procedure:



- Perform a buffer exchange on the pooled IMAC fractions into IEX Buffer A using a desalting column or dialysis.
- Equilibrate the cation exchange column with 5-10 CV of IEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 CV of IEX Buffer A.
- Elute the ZMYND19 protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE.
- Pool the fractions containing pure ZMYND19.

Protocol 4: Size Exclusion Chromatography (SEC)

This final polishing step removes any remaining contaminants and protein aggregates.

Materials:

- IEX-purified ZMYND19 sample
- SEC Buffer (see Table 2 for composition)
- Size exclusion chromatography column (e.g., Superdex 75 or 200)

Procedure:

- Concentrate the pooled IEX fractions to a volume of 0.5-2.0 mL using a centrifugal concentrator.
- Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Load the concentrated sample onto the column.
- Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE.



- Pool the fractions containing pure, monomeric ZMYND19.
- Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Data Presentation

Table 1: Representative Multi-Step Purification of Recombinant Human ZMYND19 from 1L E. coli Culture

Purification Step	Total Protein (mg)	ZMYND19 (mg)	Purity (%)	Yield (%)
Clarified Lysate	1500	50	~3.3	100
IMAC (Ni-NTA)	60	45	~75	90
IEX (Cation Exchange)	35	33	~94	66
SEC (Gel Filtration)	28	27	>95	54

Note: The values in this table are representative and may vary depending on expression levels and specific experimental conditions.

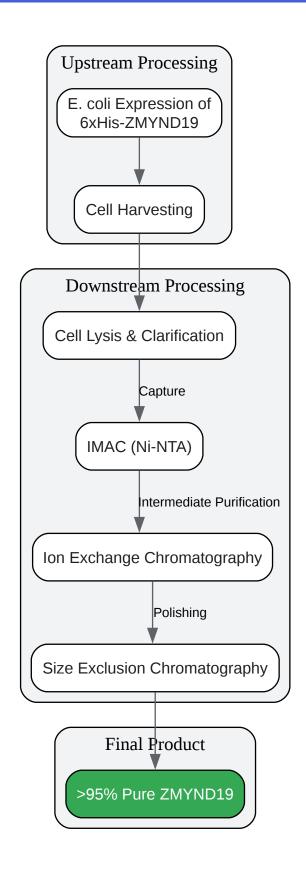
Table 2: Buffer Compositions for ZMYND19 Purification



Buffer Name	Composition	
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM TCEP	
IMAC Binding Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM TCEP	
IMAC Wash Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol, 1 mM TCEP	
IMAC Elution Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol, 1 mM TCEP	
IEX Buffer A	20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT	
IEX Buffer B	20 mM HEPES pH 7.5, 1 M NaCl, 1 mM DTT	
SEC Buffer	20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP	

Visualizations ZMYND19 Purification Workflow



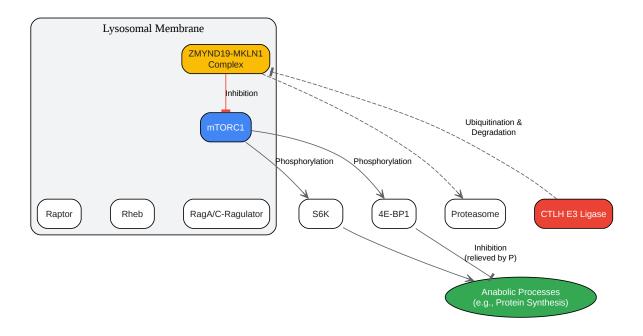


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Caption: Overview of the multi-step purification process for recombinant ZMYND19.



ZMYND19-MKLN1 Regulation of mTORC1 Signaling



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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

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